molecular formula C20H19NO3S2 B5058499 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5058499
M. Wt: 385.5 g/mol
InChI Key: GOZKIIGDHDHCCW-PDGQHHTCSA-N
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Description

Thiazolidin-2,4-dione (TZD) is a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of TZD analogues can vary greatly depending on the substitutions at the third and fifth positions . Unfortunately, without specific information on the synthesis of your compound, it’s difficult to provide a detailed analysis.


Molecular Structure Analysis

The molecular structure of a TZD analogue would include the TZD ring, along with any substitutions at the third and fifth positions . The specific structure of your compound would depend on the exact nature of these substitutions.


Chemical Reactions Analysis

TZD analogues can participate in a variety of chemical reactions, depending on the nature of the substitutions at the third and fifth positions . Without specific information on your compound, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a TZD analogue would depend on the nature of the substitutions at the third and fifth positions . Without specific information on your compound, it’s difficult to provide a detailed analysis of its properties.

Mechanism of Action

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Safety and Hazards

The safety and hazards associated with a TZD analogue would depend on the nature of the substitutions at the third and fifth positions . Without specific information on your compound, it’s difficult to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on TZD analogues could include further exploration of their biological activities, development of new synthetic methods, and investigation of their mechanisms of action .

properties

IUPAC Name

(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-13-3-4-14(2)17(11-13)24-10-9-23-16-7-5-15(6-8-16)12-18-19(22)21-20(25)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZKIIGDHDHCCW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[2-(2,5-Dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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